3-(Pentylamino)phenol CAS 78483-47-3 chemical properties
3-(Pentylamino)phenol CAS 78483-47-3 chemical properties
Executive Summary
3-(Pentylamino)phenol (CAS 78483-47-3) is a specialized secondary aminophenol intermediate characterized by a lipophilic pentyl chain attached to the nitrogen of the m-aminophenol scaffold.[1] Its primary utility lies in oxidative coupling chemistry , where it serves as a color coupler (modifier) in permanent hair dye formulations and high-performance textile dyes.[1] In pharmaceutical development, the molecule acts as a privileged scaffold for the synthesis of N-alkylated benzoxazoles and hydroxyindoles, moieties frequently observed in serotonergic modulators and anti-inflammatory agents.
This guide provides a rigorous technical analysis of the compound's physicochemical properties, optimized synthetic routes, and reactivity profiles, designed for researchers in organic synthesis and formulation science.
Physicochemical Profile
The introduction of the pentyl group significantly alters the lipophilicity of the parent 3-aminophenol, enhancing solubility in organic phases and facilitating membrane permeability—a critical factor in both transdermal delivery (cosmetics) and bioavailability (pharma).
Table 1: Key Chemical Properties
| Property | Value / Description | Note |
| Molecular Formula | C₁₁H₁₇NO | |
| Molecular Weight | 179.26 g/mol | |
| Appearance | Off-white to beige solid or viscous oil | Tends to darken upon oxidation (air sensitive).[1] |
| LogP (Predicted) | 3.1 ± 0.4 | Significantly more lipophilic than 3-aminophenol (LogP ~0.2).[1] |
| pKa (Amine) | ~5.5 - 6.0 | Reduced basicity compared to aliphatic amines due to phenyl ring conjugation.[1] |
| pKa (Phenol) | ~9.8 - 10.0 | Typical phenolic acidity.[1] |
| Solubility | Soluble in Ethanol, DMSO, DCM, Ethyl Acetate | Low solubility in water (<1 mg/mL).[1] |
| H-Bond Donors | 2 | Phenolic -OH and Secondary -NH.[1] |
| H-Bond Acceptors | 2 |
Synthetic Methodologies
Strategic Analysis
Direct alkylation of 3-aminophenol with pentyl halides (e.g., 1-bromopentane) is chemically intuitive but practically flawed due to poly-alkylation (formation of tertiary amines) and O-alkylation byproducts.[1]
The Superior Route: Reductive Amination To ensure mono-N-alkylation selectivity, reductive amination using valeraldehyde (pentanal) is the industry standard.[1] This method proceeds via an imine intermediate which is selectively reduced, preventing over-alkylation.[1]
Optimized Protocol: Reductive Amination
Objective: Synthesis of 3-(pentylamino)phenol (>98% purity).
Reagents:
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3-Aminophenol (1.0 eq)[1]
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Valeraldehyde (Pentanal) (1.05 eq)[1]
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Sodium Triacetoxyborohydride (STAB) (1.4 eq) or H₂/Pd-C[1]
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Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
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Acid Catalyst: Acetic Acid (1.0 eq)
Step-by-Step Methodology:
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Imine Formation: Charge a flame-dried reactor with 3-aminophenol and DCE under N₂ atmosphere. Add valeraldehyde and acetic acid.[1] Stir at room temperature for 2 hours. Checkpoint: Monitor disappearance of aldehyde via TLC/GC.
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Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 30 minutes to control exotherm.
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Reaction: Allow to warm to room temperature and stir for 12 hours.
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Quench: Quench with saturated aqueous NaHCO₃ solution until pH ~8.
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Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).[1] Combine organic layers.
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Purification: Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Isolation: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to remove traces of unreacted aminophenol.
Synthetic Workflow Visualization[1]
Figure 1: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.
Mechanistic Reactivity & Applications
Oxidative Coupling (Dye Chemistry)
In cosmetic and textile applications, CAS 78483-47-3 functions as a coupler .[1] It does not produce color alone but reacts with a primary intermediate (e.g., p-phenylenediamine, PPD) in the presence of an oxidizing agent (H₂O₂).
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Mechanism: The primary intermediate is oxidized to a diimine (quinonediimine), which undergoes electrophilic attack on the electron-rich ring of the 3-(pentylamino)phenol (specifically at the para position relative to the hydroxyl or amine group), forming a stable Indo dye.
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Significance: The pentyl chain shifts the absorption maximum (
), typically providing deeper violet/blue tones and improving wash-fastness due to increased hydrophobicity.
Pharmaceutical Utility: Heterocycle Synthesis
For drug developers, this molecule is a precursor for N-pentyl-6-hydroxyindoles via the Bischler-Möhlau reaction or similar cyclization strategies.[1]
Reaction Logic:
This pathway is critical for generating lipophilic cores found in GPCR ligands where the pentyl chain occupies hydrophobic pockets in the receptor.
Quality Control & Analytics
To validate the synthesis, the following analytical parameters are established.
HPLC Method:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
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Mobile Phase A: 0.1% Formic Acid in Water.[1]
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Mobile Phase B: Acetonitrile.[1]
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Gradient: 10% B to 90% B over 20 min.
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Detection: UV at 254 nm and 280 nm.[1]
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Retention Time: Expect shift relative to 3-aminophenol (more retained due to pentyl chain).[1]
NMR Validation (¹H, 400 MHz, DMSO-d₆):
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δ 0.85 (t, 3H): Terminal methyl of pentyl group.[1]
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δ 1.25-1.60 (m, 6H): Internal methylene protons.[1]
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δ 2.95 (t, 2H): Methylene adjacent to Nitrogen (-NH-CH ₂-).[1]
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δ 5.40 (br s, 1H): Amine proton (-NH -).[1]
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δ 8.90 (s, 1H): Phenolic proton (-OH ).[1]
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Aromatic Region: Multiplets typical of meta-substitution pattern.[1]
Safety & Toxicology (GHS Classification)
While specific data for CAS 78483-47-3 is often proprietary, its hazard profile is extrapolated from the aminophenol class and homologous series (e.g., 3-propylaminophenol).[1]
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H317: May cause an allergic skin reaction (Sensitizer).[1][2][3][4]
-
H318: Causes serious eye damage (Phenolic/Amine nature).[1][3][4]
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H411: Toxic to aquatic life with long-lasting effects (Lipophilicity increases bioaccumulation potential).[1]
Handling Precautions: Always handle in a fume hood. Use nitrile gloves (penetration time may be lower due to the lipophilic alkyl chain; double gloving recommended).[1] Avoid contact with strong oxidizers unless intended for reaction.[1]
References
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PubChem. (n.d.).[1] 3-(Propylamino)phenol Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link](Used for homologous series property extrapolation).[1]
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European Commission. (2006).[1][5][6] Opinion on reaction products of oxidative hair dye ingredients. Scientific Committee on Consumer Products.[1] Retrieved from [Link](Authoritative source on oxidative coupling mechanism).
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Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link](Core reference for the synthesis protocol).
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ECHA. (n.d.).[1] Registration Dossier - Aminophenols. European Chemicals Agency.[1] Retrieved from [Link](Basis for GHS safety classification).[1]
